REACTION_CXSMILES
|
[OH-:1].[Na+].[OH2:3].Cl[C:5]([CH3:28])([CH3:27])[C:6]([C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]2[CH:20]=[CH:19][C:18]([C:21](=[O:26])[C:22](Cl)([CH3:24])[CH3:23])=[CH:17][CH:16]=2)=[CH:10][CH:9]=1)=[O:7].Cl>CO.C1(C)C=CC=CC=1>[OH:1][C:5]([CH3:28])([CH3:27])[C:6]([C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]2[CH:20]=[CH:19][C:18]([C:21](=[O:26])[C:22]([OH:3])([CH3:24])[CH3:23])=[CH:17][CH:16]=2)=[CH:10][CH:9]=1)=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
205.7 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
208 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C1=CC=C(C=C1)OC1=CC=C(C=C1)C(C(C)(C)Cl)=O)(C)C
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Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
1,2-bis[4-(2-hydroxy-2-methyl-propionyl)-phenyl] ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
While stirring well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
rises to approximately 36° C
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
ADDITION
|
Details
|
are then added dropwise in the course of approximately one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
slowly rises to 55-60° C
|
Type
|
STIRRING
|
Details
|
The alkaline mixture (approximately pH 12) is then stirred for approximately from two to three hours at 55-60° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled to 50° C.
|
Type
|
STIRRING
|
Details
|
The mixture is subsequently stirred for approximately 30-60 minutes
|
Duration
|
45 (± 15) min
|
Type
|
CUSTOM
|
Details
|
The two phases are separated at approximately 50° C. in a separating funnel
|
Type
|
ADDITION
|
Details
|
200 ml of water are added to the organic phase, which
|
Type
|
STIRRING
|
Details
|
is stirred
|
Type
|
CUSTOM
|
Details
|
separated off again
|
Type
|
CONCENTRATION
|
Details
|
The warm organic phase is partially concentrated (approximately 100 ml)
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator in order
|
Type
|
CUSTOM
|
Details
|
to remove residual methanol and water
|
Type
|
ADDITION
|
Details
|
It is then diluted with 660 ml of warm toluene
|
Type
|
CUSTOM
|
Details
|
is seeded at 45° C.
|
Type
|
TEMPERATURE
|
Details
|
is cooled later
|
Type
|
CUSTOM
|
Details
|
after crystallisation
|
Type
|
FILTRATION
|
Details
|
The thick suspension is filtered
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The white crystals, bis[4-(2-hydroxy-2-methyl-propionyl)-phenyl] ether, are dried in vacuo
|
Type
|
CUSTOM
|
Details
|
melt at 97.2-97.6° C.
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
OC(C(=O)C1=CC=C(C=C1)OC1=CC=C(C=C1)C(C(C)(C)O)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |